Phosphorane, 1,7-heptanediylidenebis[triphenyl-
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Overview
Description
Phosphorane, 1,7-heptanediylidenebis[triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are characterized by the presence of a phosphorus atom bonded to a carbon atom, which in turn is bonded to other substituents. Phosphorane, 1,7-heptanediylidenebis[triphenyl- is particularly notable for its role in organic synthesis, especially in the Wittig reaction, where it is used to form alkenes from aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorane, 1,7-heptanediylidenebis[triphenyl- can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium . The general reaction scheme is as follows: [ \text{Ph}_3\text{P} + \text{RCH}_2\text{X} \rightarrow \text{Ph}_3\text{P}+\text{CH}_2\text{R}- ] [ \text{Ph}_3\text{P}+\text{CH}_2\text{R}- + \text{BuLi} \rightarrow \text{Ph}_3\text{P=CH}_2\text{R} + \text{LiX} ]
Industrial Production Methods: Industrial production of phosphoranes typically involves large-scale reactions using similar methods as described above. The key is to ensure the purity of the starting materials and to control the reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Phosphorane, 1,7-heptanediylidenebis[triphenyl- primarily undergoes nucleophilic addition reactions, such as the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes . The general reaction is: [ \text{Ph}_3\text{P=CH}_2\text{R} + \text{R’}\text{CHO} \rightarrow \text{Ph}_3\text{P=O} + \text{RCH=CHR’} ]
Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, ketones, and strong bases like butyllithium. The reactions are typically carried out in non-polar solvents such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Major Products: The major products of these reactions are alkenes and triphenylphosphine oxide. The formation of alkenes is highly selective, making this reaction valuable in synthetic organic chemistry .
Scientific Research Applications
Phosphorane, 1,7-heptanediylidenebis[triphenyl- has a wide range of applications in scientific research. In chemistry, it is used extensively in the synthesis of alkenes through the Wittig reaction . In industry, it is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
. This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide. The key molecular targets are the carbonyl carbon of the aldehyde or ketone and the nucleophilic carbon of the phosphorane .
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Phosphorane, 1,7-heptanediylidenebis[triphenyl- is unique due to its ability to form stable ylides that can participate in the Wittig reaction. This makes it a valuable reagent in organic synthesis, particularly for the formation of alkenes with high selectivity .
Properties
CAS No. |
38451-21-7 |
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Molecular Formula |
C43H42P2 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
triphenyl-[7-(triphenyl-λ5-phosphanylidene)heptylidene]-λ5-phosphane |
InChI |
InChI=1S/C43H42P2/c1(2-22-36-44(38-24-10-4-11-25-38,39-26-12-5-13-27-39)40-28-14-6-15-29-40)3-23-37-45(41-30-16-7-17-31-41,42-32-18-8-19-33-42)43-34-20-9-21-35-43/h4-21,24-37H,1-3,22-23H2 |
InChI Key |
CQSFSKWWYPVNFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CCCCCCC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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